molecular formula C18H18N4O2S B2572843 N-(4-methoxyphenyl)-5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxamide CAS No. 895647-82-2

N-(4-methoxyphenyl)-5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxamide

Cat. No. B2572843
CAS RN: 895647-82-2
M. Wt: 354.43
InChI Key: KSXCZAXXNBJHGK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxamide , commonly referred to as MTMC , is a heterocyclic compound with a unique structure. It belongs to the class of 1,2,4-triazole-containing scaffolds . These scaffolds have gained significant attention due to their diverse pharmacological activities and potential applications in drug discovery .


Synthesis Analysis

The synthesis of MTMC involves the assembly of its molecular components. While I don’t have specific synthetic methods for MTMC, it’s essential to explore literature on strategies for constructing 1,2,4-triazole-containing compounds. One common approach is the use of 3-amino-1,2,4-triazole as a key building block. Researchers have developed various methodologies to access these privileged scaffolds, which are crucial for discovering new drug candidates .


Molecular Structure Analysis

  • Triazole-4-carboxamide : The triazole ring is a central feature, and the carboxamide group may play a role in binding to target proteins .

Chemical Reactions Analysis

  • Cyclization : The triazole ring can participate in cyclization reactions. Understanding these reactions is crucial for predicting MTMC’s behavior in different environments .

Physical And Chemical Properties Analysis

  • Spectroscopic Data : Obtain NMR, IR, and UV-Vis spectra to characterize MTMC .

Mechanism of Action

MTMC’s mechanism of action likely involves interactions with biological receptors. The triazole scaffold can form hydrogen bonds and dipole interactions, making it a potential pharmacophore. Further studies are needed to elucidate its specific targets and pathways .

Safety and Hazards

  • Environmental Impact : Consider its environmental fate and potential ecological risks .

Future Directions

  • Clinical Trials : If promising, proceed to preclinical and clinical trials .

properties

IUPAC Name

N-(4-methoxyphenyl)-5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-12-17(18(23)19-13-7-9-15(24-2)10-8-13)20-21-22(12)14-5-4-6-16(11-14)25-3/h4-11H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXCZAXXNBJHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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